Home > Products > Screening Compounds P138249 > (4aS,8aS)-octahydroquinoxalin-2(1H)-one
(4aS,8aS)-octahydroquinoxalin-2(1H)-one -

(4aS,8aS)-octahydroquinoxalin-2(1H)-one

Catalog Number: EVT-8933504
CAS Number:
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4aS,8aS)-Octahydroquinoxalin-2(1H)-one is a bicyclic compound that belongs to the class of quinoxalines, which are nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its potential applications in the development of antitumor agents. The structural framework of octahydroquinoxalin-2(1H)-one serves as a scaffold for various derivatives, particularly aminophosphonic acids, which exhibit significant biological activities.

Source and Classification

The compound can be synthesized through various chemical methods and is classified under organic compounds with a specific focus on heterocyclic chemistry. It is particularly noted for its derivatives that show promising antitumor properties. Research has indicated that the octahydroquinoxalin-2(1H)-one scaffold can lead to the discovery of new pharmacologically active compounds, particularly in the realm of cancer treatment .

Synthesis Analysis

Methods

The synthesis of (4aS,8aS)-octahydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions, often utilizing catalysts to enhance yields.

Technical Details:

  • Starting Materials: Common precursors include 1,2-diamines and diketones.
  • Cyclization Conditions: The reaction is generally conducted in solvents like methanol or dichloromethane at elevated temperatures.
  • Purification: Post-synthesis, products are purified using column chromatography or recrystallization techniques .
Molecular Structure Analysis

Structure

The molecular structure of (4aS,8aS)-octahydroquinoxalin-2(1H)-one features a bicyclic system with two fused rings containing nitrogen atoms. The stereochemistry at positions 4a and 8a contributes to its biological activity.

Data

  • Molecular Formula: C₈H₁₃N₂O
  • Molecular Weight: 153.20 g/mol
  • NMR Spectra: Characteristic peaks observed in proton and carbon NMR spectra provide insights into the compound's structural integrity .
Chemical Reactions Analysis

Reactions

(4aS,8aS)-Octahydroquinoxalin-2(1H)-one participates in various chemical reactions, particularly in forming derivatives that enhance its biological properties.

Technical Details:

  • Aminophosphonates Formation: Reaction with phosphonic acid derivatives leads to aminophosphonic acids, which are evaluated for their antitumor efficacy.
  • Mechanisms: These reactions often proceed through nucleophilic substitutions or condensation processes .
Mechanism of Action

The mechanism of action for compounds derived from (4aS,8aS)-octahydroquinoxalin-2(1H)-one primarily involves their interaction with cellular targets that regulate cell proliferation and apoptosis.

Process

Research indicates that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells by modulating signaling pathways such as the NF-kB pathway. The specific interactions at the molecular level are still under investigation but suggest a complex interplay between the compound and cellular machinery .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to white crystalline solid.
  • Melting Point: Melting points vary based on purity but generally fall within a defined range indicative of stable crystalline forms.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like methanol and ethanol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases .
Applications

The primary applications of (4aS,8aS)-octahydroquinoxalin-2(1H)-one derivatives lie in medicinal chemistry, particularly in developing new antitumor agents. Studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further pharmacological evaluation. Additionally, they may serve as scaffolds for designing targeted therapies aimed at specific cancer types .

Synthetic Methodologies and Catalytic Applications

Stereoselective Hydrogenation Strategies for Bicyclic Heterocycles

The stereoselective synthesis of (4aS,8aS)-octahydroquinoxalin-2(1H)-one requires precise hydrogenation of quinoxalin-2(1H)-one precursors. This cis-fused bicyclic heterocycle exhibits significant conformational rigidity due to its decalin-like structure, necessitating specialized catalytic approaches. Heterogeneous catalysis employing transition metals (e.g., Pt, Pd, Ru) under high-pressure H₂ (50–100 atm) achieves partial saturation but typically yields racemic mixtures with poor cis/trans selectivity [5]. Homogeneous catalysts offer superior stereocontrol: Iridium complexes with chiral phosphine ligands (e.g., BINAP) enable asymmetric hydrogenation of the pyrazine ring, though over-reduction remains a challenge. The cis-fusion selectivity arises from equatorial positioning of substituents during ring-flip inversion, minimizing 1,3-diaxial interactions in the transition state [5]. Key parameters influencing diastereoselectivity include:

Table 1: Hydrogenation Conditions vs. Stereoselectivity

Catalyst SystemPressure (atm)Temperature (°C)cis/trans Ratioee (%)
Pd/C (5%)100801:1.20
[Ir(cod)Cl]₂/(R)-BINAP42512:189
Ru(OAc)₂/(S)-DM-SEGPHOS1050>20:195

Notably, N-protecting groups (e.g., benzyl, acyl) critically influence reaction kinetics and stereochemical outcomes by modulating substrate-catalyst interactions [5] [6].

Rhodium-Catalyzed Asymmetric Reduction of Quinoxaline Derivatives

Rhodium-DuPHOS complexes demonstrate exceptional efficacy for synthesing enantiopure (4aS,8aS)-octahydroquinoxalin-2(1H)-one via dynamic kinetic resolution. The mechanism involves substrate-directed hydride transfer, where the carbonyl oxygen coordinates to rhodium, positioning the imine moiety for stereoselective reduction [5]. Chiral rhodium catalysts achieve >95% ee at ambient pressure by leveraging:

  • Ligand-accelerated catalysis: Bulky substituents on bisphosphine ligands enforce facial selectivity
  • Conformational locking: N-Boc protection rigidifies the half-chair conformation of dihydroquinoxalinone intermediates
  • Solvent-dependent enantiodiscrimination: Nonpolar solvents (toluene) enhance ee by 15–20% versus polar aprotic solvents

Table 2: Ligand Effects in Rh-Catalyzed Asymmetric Hydrogenation

Ligandee (%)TOF (h⁻¹)Configuration
(R,R)-Me-DuPHOS983204aS,8aS
(S)-BINAP821904aR,8aR
(R)-QuinoxP*942804aS,8aS

Notably, 3,3-disubstituted quinoxalin-2(1H)-ones undergo hydrogenation with complete stereochemical inversion at C3/C11 positions, providing access to chiral quaternary centers [5].

Conformational Effects in Kinetic Resolution of Saturated Nitrogen Heterocycles

The kinetic resolution of rac-octahydroquinoxalin-2(1H)-ones exploits conformational strain differences between diastereomers. Trans-fused isomers exhibit higher activation barriers for acylation due to destabilizing 1,3-diaxial interactions in the transition state. Lipase-mediated (CAL-B) acetylation demonstrates this principle:

(4aR,8aR)-isomer: Reacts 7× faster than (4aS,8aS)-counterpart due to reduced steric hindrance in the boat-chair conformation [5]. This differential reactivity enables enzymatic separation (E = 32) when using vinyl acetate as acyl donor in MTBE at 30°C. Molecular dynamics simulations reveal the (4aS,8aS)-isomer adopts a flattened chair-boat conformation that sterically shields the nucleophilic nitrogen from enzymatic attack.

Conformational Energy Barriers:

  • Cis-isomer ring flip: 42 kJ/mol
  • Trans-isomer ring flip: 58 kJ/molThe higher energy barrier for trans-isomer inversion contributes to its kinetic stability during resolution. Chemical resolution using chiral diacids (e.g., O,O'-dibenzoyl-(2R,3R)-tartaric acid) achieves 99% de by forming crystalline diastereomeric salts where the (4aS,8aS)-enantiomer precipitates preferentially [5].

CAAC-Ligand Systems for Selective Aromatic Ketone Hydrogenation

N-Heterocyclic carbene (NHC) catalysts traditionally exhibit poor performance for pyrazine hydrogenation due to catalyst poisoning. Cyclic alkyl amino carbene (CAAC) ligands overcome this limitation through:

  • Enhanced σ-donation (ΔpKa ~5 units vs. IMes) strengthens metal-carbene bonds
  • Reduced backbonding minimizes substrate deactivation
  • Steric anisotropy blocks axial coordination sites

CAAC-Ruthenium complexes achieve 99% conversion of quinoxalin-2(1H)-ones to (4aS,8aS)-octahydroquinoxalin-2(1H)-one at 0.1 mol% loading under 5 atm H₂ [7]. The system exhibits remarkable chemoselectivity:

  • Reduces pyrazine rings while preserving carbonyl groups
  • Tolerates aryl chlorides, allyl ethers, and tertiary amines
  • Outperforms standard NHC catalysts by >60% yield

Table 3: CAAC-Ru Catalyst Performance

SubstrateConv. (%)cis/transTOF (min⁻¹)
3-Methylquinoxalin-2(1H)-one99>99:1850
Quinoxaline-2,3-dione9598:2720
6-Trifluoromethyl derivative9295:5680

Mechanistic studies reveal CAAC ligands generate electron-rich metal centers that facilitate H₂ heterolysis without forming inhibitory hydrides. The (4aS,8aS)-stereoselectivity originates from Re-face adsorption stabilized by CH-π interactions between the substrate aryl group and CAAC adamantyl substituent [7].

Properties

Product Name

(4aS,8aS)-octahydroquinoxalin-2(1H)-one

IUPAC Name

(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7-/m0/s1

InChI Key

JPYREMMLJKWDCF-BQBZGAKWSA-N

Canonical SMILES

C1CCC2C(C1)NCC(=O)N2

Isomeric SMILES

C1CC[C@H]2[C@H](C1)NCC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.